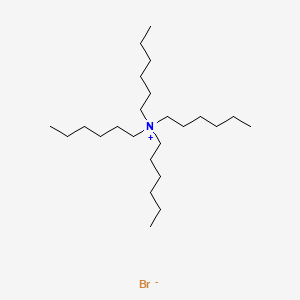

Tetrahexylammonium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetrahexylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCZDCAEVUSPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884059 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-13-6 | |

| Record name | Tetrahexylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4328-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetrahexylammonium (B1222370) bromide (THABr). It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this versatile quaternary ammonium (B1175870) salt in their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes relevant mechanisms and workflows.

Introduction

Tetrahexylammonium bromide, a quaternary ammonium salt, is a versatile compound with significant applications across various scientific disciplines. Its molecular structure, featuring a central nitrogen atom bonded to four hexyl chains and a bromide counterion, imparts a unique combination of hydrophobic and hydrophilic properties. This amphiphilic nature makes it an effective phase transfer catalyst, surfactant, and a component in the formulation of ionic liquids and deep eutectic solvents (DESs).[1] In pharmaceutical sciences and drug development, THABr is explored for its potential to enhance the solubility and bioavailability of poorly water-soluble drugs and for its inherent antimicrobial properties.[2][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its application in synthesis, formulation, and biological studies.

Quantitative Data Summary

The following table presents the key quantitative physicochemical properties of this compound compiled from various sources.

| Property | Value | References |

| IUPAC Name | Tetrahexylazanium bromide | [1] |

| CAS Number | 4328-13-6 | [4] |

| Molecular Formula | C₂₄H₅₂BrN | [1][4] |

| Molecular Weight | 434.58 g/mol | [4][5] |

| Appearance | White to off-white or pale yellow crystalline powder/flakes. | [4] |

| Melting Point | 97 - 101 °C | [5] |

| Boiling Point | Not available | [6] |

| Solubility | Water: Miscible[6]Organic Solvents: Soluble | [7] |

| Density | 1.0628 g/cm³ (Rough Estimate) | |

| Purity | ≥98% to ≥99% (Assay by titration) | [4] |

| Critical Micelle Concentration (CMC) | Data not available for this compound. |

Key Applications in Research and Development

This compound's unique properties make it a valuable tool in several areas:

-

Phase Transfer Catalysis: THABr is highly effective as a phase transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The tetrahexylammonium cation encapsulates the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[4] This is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals.[4]

-

Surfactant and Emulsifier: Due to its amphiphilic structure, THABr acts as a surfactant, reducing surface tension at interfaces. This property is utilized in formulations of detergents, personal care products, and pharmaceuticals to improve stability and performance.

-

Deep Eutectic Solvents (DESs): THABr can act as a hydrogen bond acceptor, forming DESs when mixed with a hydrogen bond donor (like ethylene (B1197577) glycol or glycerol). These DESs are considered green solvents and are being explored to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Electrochemistry: It is used in electrochemical applications to enhance the conductivity of ionic liquids, making it valuable for energy storage systems such as batteries and supercapacitors.[4]

-

Biological and Biomedical Research: THABr is employed in biological studies to manipulate cellular membranes.[4] It has also demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative effects on cancer cell lines, suggesting its potential in developing new therapeutic agents.[3]

Experimental Protocols and Methodologies

This section details generalized experimental protocols for determining some of the key physicochemical properties of quaternary ammonium salts like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample should be positioned adjacent to the thermometer bulb or sensor to ensure thermal equilibrium.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.

Determination of Solubility

Solubility is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand in the temperature bath to allow undissolved solid to settle. For colloidal suspensions, centrifugation or filtration using a syringe filter (compatible with the solvent) may be necessary to separate the solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique. Given its structure, methods like quantitative NMR, HPLC with a suitable detector, or gravimetric analysis (after solvent evaporation) can be employed.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or in molarity (mol/L).

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for any surfactant.

Methodology: Surface Tension Measurement

-

Solution Preparation: A series of solutions of this compound in the desired solvent (typically water) are prepared at various concentrations, spanning a range below and above the expected CMC.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will typically show two linear regions. At concentrations below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution. The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.

References

- 1. This compound | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CAS 4328-13-6: this compound | CymitQuimica [cymitquimica.com]

- 7. Tetrahexylammonium bromide_TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahexylammonium (B1222370) bromide, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and pharmaceutical development. This document details the underlying chemical principles, experimental procedures, and analytical characterization of this compound.

Introduction

Tetrahexylammonium bromide (THAB) is a quaternary ammonium salt that has garnered considerable interest in various scientific fields. Its molecular structure, featuring a central nitrogen atom bonded to four hexyl chains and a bromide counterion, imparts unique properties that make it a versatile phase-transfer catalyst, an electrolyte in electrochemical studies, and a component in the formulation of ionic liquids.[1] In the realm of drug development, its surfactant properties are leveraged to enhance the solubility and bioavailability of poorly water-soluble drug candidates. This guide offers a detailed examination of its synthesis via the Menschutkin reaction and its subsequent characterization through various analytical techniques.

Synthesis of this compound

The primary route for the synthesis of this compound is the Menschutkin reaction , a nucleophilic substitution reaction between a tertiary amine (trihexylamine) and an alkyl halide (1-bromohexane).[1]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of trihexylamine (B47920) acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane (B126081). This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, resulting in the quaternary ammonium salt.

Caption: The Menschutkin reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous long-chain tetraalkylammonium halides.[2][3]

Materials:

-

Trihexylamine (1 equivalent)

-

1-Bromohexane (1.0 - 1.5 equivalents)[3]

-

Acetonitrile (solvent)

-

Diethyl ether or Hexane (B92381) (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trihexylamine and acetonitrile.

-

Add 1-bromohexane to the mixture. A slight excess of the alkyl halide is often used to ensure complete conversion of the tertiary amine.[3]

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours.[2] Due to the longer alkyl chains of the reactants, a higher temperature in the range of 90-100°C may be necessary to achieve a reasonable reaction rate, which would require a solvent with a higher boiling point than acetonitrile.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical methods.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₂BrN | [4] |

| Molecular Weight | 434.58 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 99-100 °C | |

| Purity | ≥98% | [5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the hexyl chains. |

| ¹³C NMR | Resonances for the different carbon atoms in the hexyl chains. |

| FT-IR | C-H stretching and bending vibrations of the alkyl chains. |

| Mass Spec. | A peak corresponding to the tetrahexylammonium cation [(C₆H₁₃)₄N]⁺. |

Applications in Drug Development

This compound's utility in the pharmaceutical industry stems from its properties as a phase-transfer catalyst and a surfactant.

-

Phase-Transfer Catalysis: It facilitates reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase), which is a common scenario in the synthesis of complex pharmaceutical intermediates.[6]

-

Enhanced Solubility: As a surfactant, it can form micelles that encapsulate and solubilize poorly water-soluble drug molecules, thereby improving their formulation characteristics and potential bioavailability.[7]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It may cause skin and eye irritation.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined the synthesis of this compound via the Menschutkin reaction and its comprehensive characterization using various analytical techniques. The provided experimental protocol, based on established methods for similar compounds, offers a reliable starting point for its preparation in a laboratory setting. The unique properties of this compound make it a valuable compound for researchers and professionals in organic synthesis and drug development.

References

- 1. This compound | 4328-13-6 | Benchchem [benchchem.com]

- 2. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 3. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 4. This compound | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiproliferative and antibacterial potential of this compound-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point and Thermal Stability of Tetrahexylammonium Bromide

This technical guide provides a comprehensive overview of the melting point and thermal stability of tetrahexylammonium (B1222370) bromide. It is intended for researchers, scientists, and professionals in drug development who utilize quaternary ammonium (B1175870) salts in their work. This document presents key physical property data, detailed experimental methodologies for thermal analysis, and a visual representation of the analytical workflow.

Physical and Thermal Properties of Tetrahexylammonium Bromide

This compound is a quaternary ammonium salt that exists as a white to off-white crystalline solid at room temperature. Its thermal properties are critical for its application in various fields, including as a phase-transfer catalyst and in the synthesis of ionic liquids.

Table 1: Summary of Physical and Thermal Data for this compound

| Property | Value | Source(s) |

| Melting Point | 97.0 - 101.0 °C | [1] |

| 99 - 100 °C | [2] | |

| 377 K (103.85 °C) | [3] | |

| Decomposition Temperature | Estimated to be in the range of 290 - 375 °C | [4] |

| Appearance | White to Almost white powder to crystal | [1] |

Note: The thermal decomposition of quaternary ammonium salts is a complex process and the onset of decomposition can be influenced by factors such as the heating rate and the surrounding atmosphere. The provided decomposition temperature range is based on general observations for this class of compounds.

Experimental Protocols for Thermal Analysis

The melting point and thermal stability of this compound are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

2.1. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Experimental Conditions:

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is initiated, typically involving an initial isothermal period followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

2.2. Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

The sample is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with a desired atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 20-100 mL/min).

-

A temperature program is initiated, typically a linear heating ramp (e.g., 10-20 °C/min) to a temperature beyond the expected decomposition point.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of experiments for characterizing the thermal properties of this compound.

Caption: Experimental workflow for thermal analysis.

This guide provides a foundational understanding of the melting point and thermal stability of this compound, along with the standard methodologies used for their determination. For specific applications, it is recommended to perform these analyses under conditions that closely mimic the intended use.

References

A Technical Guide to the Spectroscopic Data of Tetrahexylammonium Bromide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrahexylammonium (B1222370) bromide. It is intended for researchers, scientists, and professionals in drug development who utilize this quaternary ammonium (B1175870) salt in their work. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for tetrahexylammonium bromide.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the four equivalent hexyl chains attached to the central nitrogen atom. Due to the electronegativity of the quaternary ammonium group, the protons closer to the nitrogen are deshielded and appear at a higher chemical shift (further downfield).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment (Carbon Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₂ -(CH₂)₄-CH₃ (α) | ~ 3.2 - 3.4 | Triplet (t) | 8H |

| N-CH₂-CH₂ -(CH₂)₃-CH₃ (β) | ~ 1.6 - 1.8 | Multiplet (m) | 8H |

| N-(CH₂)₂-CH₂ -CH₂-CH₂-CH₃ (γ) | ~ 1.2 - 1.4 | Multiplet (m) | 8H |

| N-(CH₂)₃-CH₂ -CH₂-CH₃ (δ) | ~ 1.2 - 1.4 | Multiplet (m) | 8H |

| N-(CH₂)₄-CH₂ -CH₃ (ε) | ~ 1.2 - 1.4 | Multiplet (m) | 8H |

| N-(CH₂)₅-CH₃ (ζ) | ~ 0.9 | Triplet (t) | 12H |

Note: Data are estimated based on typical values for alkylammonium salts. The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the nitrogen (α-carbon) is the most deshielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment (Carbon Position) | Chemical Shift (δ, ppm) |

| N-C H₂-(CH₂)₄-CH₃ (α) | ~ 58 - 60 |

| N-CH₂-C H₂-(CH₂)₃-CH₃ (β) | ~ 25 - 27 |

| N-(CH₂)₂-C H₂-CH₂-CH₂-CH₃ (γ) | ~ 31 - 33 |

| N-(CH₂)₃-C H₂-CH₂-CH₃ (δ) | ~ 22 - 24 |

| N-(CH₂)₄-C H₂-CH₃ (ε) | ~ 21 - 23 |

| N-(CH₂)₅-C H₃ (ζ) | ~ 13 - 15 |

Note: Data are estimated based on typical values for alkylammonium salts in CDCl₃.[1] The exact chemical shifts can vary depending on the solvent and concentration.

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the C-H and C-N bonds within the alkyl chains.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2955 - 2930 | Strong | C-H Asymmetric Stretch (CH₃) |

| ~ 2925 - 2855 | Strong | C-H Asymmetric & Symmetric Stretch (CH₂) |

| ~ 2870 - 2860 | Medium | C-H Symmetric Stretch (CH₃) |

| ~ 1465 | Medium | C-H Scissoring/Bending (CH₂) |

| ~ 1380 | Medium-Weak | C-H Symmetric Bending (CH₃) |

| ~ 970 - 910 | Medium-Weak | C-N Stretch |

Note: Data are based on typical values for long-chain alkylammonium salts. Spectra are often acquired using a KBr pellet technique.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If necessary, gently vortex the sample to ensure complete dissolution.

-

Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube. The final solution height in the tube should be approximately 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, proton decoupling is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Objective: To obtain a transmission IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FTIR spectrometer

Procedure:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven (e.g., at 110°C for several hours) and storing it in a desiccator. Moisture will cause significant interference in the spectrum.

-

Sample Grinding: Place 1-2 mg of the this compound sample into a clean agate mortar and grind it to a very fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Grind the sample and KBr together until the mixture is homogeneous and has a consistent, fine texture.

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Purity and Assay of Commercially Available Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available tetrahexylammonium (B1222370) bromide (THAB). THAB is a widely used phase-transfer catalyst in organic synthesis, a component in the formulation of ionic liquids, and an important reagent in various biochemical applications. Ensuring the purity and accurately determining the assay of this compound are critical for the reproducibility and success of research and development activities.

Commercial Purity Specifications

Tetrahexylammonium bromide is available from various chemical suppliers, typically with a specified purity of 98% or higher. The most common analytical methods cited by suppliers for assay determination are non-aqueous titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

A summary of purity specifications from several major suppliers is presented in Table 1.

| Supplier | Stated Purity/Assay | Method of Analysis |

| Supplier A | ≥ 99% | Titration |

| Supplier B | ≥ 98% | Not Specified |

| Supplier C | >98.0% | Nonaqueous Titration |

| Supplier D | 99% | Not Specified |

Potential Impurities in Commercial this compound

The primary synthesis route for this compound is the Menshutkin reaction, which involves the quaternization of trihexylamine (B47920) with 1-bromohexane.[1]

Based on this synthesis, the most probable impurities in commercial THAB are:

-

Unreacted Starting Materials:

-

Trihexylamine

-

1-Bromohexane

-

-

Byproducts from Side Reactions: Although generally a clean reaction, side reactions such as elimination could lead to trace levels of other organic compounds.

-

Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

-

Water: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.

Experimental Protocols for Purity and Assay Determination

This section provides detailed methodologies for the key experiments used to assess the purity and assay of this compound.

Nonaqueous Titration for Assay Determination

Nonaqueous titration is a standard method for the assay of quaternary ammonium (B1175870) halides. The bromide ion is weakly basic and can be titrated with a strong acid in a non-aqueous solvent system. To enhance the basicity of the bromide ion, it is often reacted with mercuric acetate (B1210297) to replace the bromide with the more basic acetate ion.

Protocol:

-

Reagents and Solutions:

-

Glacial Acetic Acid

-

0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized)

-

Mercuric Acetate Solution (5% w/v in glacial acetic acid)

-

Crystal Violet Indicator (0.5% w/v in glacial acetic acid)

-

-

Procedure:

-

Accurately weigh approximately 0.4 g of this compound into a 250 mL conical flask.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 10 mL of mercuric acetate solution.

-

Add 2 drops of crystal violet indicator solution.

-

Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.

-

Perform a blank determination and make any necessary corrections.

-

-

Calculation:

-

Each mL of 0.1 N perchloric acid is equivalent to 43.46 mg of this compound (C₂₄H₅₂BrN).

-

% Assay = (Volume of Titrant (mL) * Normality of Titrant * 434.58 * 100) / (Weight of Sample (mg))

-

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. Since this compound lacks a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, ion-pair chromatography with a UV-active counter-ion can be employed.

Protocol (using ELSD):

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Start with 50% B, increasing to 95% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).

-

-

Procedure:

-

Prepare a standard solution of this compound at a concentration of 1 mg/mL in the initial mobile phase composition.

-

Prepare a sample solution of the commercial this compound at the same concentration.

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation:

-

% Purity = (Area of THAB peak in sample / Total area of all peaks in sample) * 100.

-

For assay against a reference standard: % Assay = (Area of THAB in sample / Area of THAB in standard) * (Concentration of standard / Concentration of sample) * 100.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the number of nuclei. A certified internal standard is used for quantification.

Protocol:

-

Reagents and Materials:

-

Internal Standard: Maleic acid or another suitable certified reference material with a known purity and signals that do not overlap with the analyte.

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

-

Add approximately 0.7 mL of the deuterated solvent.

-

Ensure complete dissolution by gentle vortexing.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key acquisition parameters for quantification include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the methyl protons at ~0.9 ppm) and a signal from the internal standard.

-

Calculate the purity using the following equation:

-

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

-

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

-

-

Summary of Analytical Data

The following table summarizes the expected outcomes from the described analytical methods for a typical commercial batch of this compound.

| Analytical Method | Parameter Measured | Typical Result |

| Nonaqueous Titration | Assay (% w/w) | ≥ 98% |

| HPLC-ELSD | Purity (% area) | ≥ 98% |

| Potential Impurities | Trihexylamine, 1-Bromohexane (if present, at low levels) | |

| qNMR | Purity (% w/w) | ≥ 98% |

Conclusion

The purity and assay of commercially available this compound can be reliably determined using a combination of nonaqueous titration, HPLC, and qNMR. For routine quality control, nonaqueous titration provides a straightforward and accurate assay value. HPLC is invaluable for identifying and quantifying potential organic impurities, while qNMR offers a primary method for purity assessment without the need for a specific THAB reference standard. Researchers, scientists, and drug development professionals should consider the specific requirements of their application when selecting a commercial source of this compound and may find it beneficial to perform their own characterization using the protocols outlined in this guide to ensure the quality and consistency of this critical reagent.

References

An In-depth Technical Guide to the Hygroscopic Nature of Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hygroscopicity of Tetrahexylammonium (B1222370) Bromide

Tetrahexylammonium bromide (C₂₄H₅₂BrN) is a quaternary ammonium (B1175870) salt recognized for its utility as a phase transfer catalyst and in the formation of ionic liquids.[1] Its molecular structure, featuring a charged nitrogen core shielded by four long alkyl chains, imparts unique solubility and interfacial properties.[2] An important, yet often overlooked, physical property of this compound is its hygroscopicity, or its tendency to absorb moisture from the surrounding atmosphere.

Multiple safety data sheets and product information pages explicitly classify this compound as a hygroscopic material.[3][4] This property is critical for professionals in research and drug development to consider, as water uptake can significantly impact the material's physical and chemical stability, handling, storage, and performance in formulations.[5] Uncontrolled moisture absorption can lead to caking, changes in crystal structure, and altered dissolution profiles.

Quantitative Assessment of Hygroscopicity

A quantitative understanding of a material's hygroscopicity is achieved by measuring the amount of water vapor it absorbs at various levels of relative humidity (RH) at a constant temperature. This relationship is graphically represented by a moisture sorption isotherm.[6] Due to the lack of publicly available quantitative hygroscopicity data for this compound, this section will focus on the state-of-the-art methodology to acquire this crucial information.

Data Presentation: Interpreting Moisture Sorption Isotherms

The data obtained from DVS analysis is typically presented in a table summarizing the percentage change in mass at different relative humidity setpoints. An example of how such data would be structured is provided in Table 1. The moisture sorption isotherm, a plot of the equilibrium moisture content against relative humidity, provides a visual representation of the material's hygroscopic behavior.

Table 1: Representative Dynamic Vapor Sorption Data Presentation

| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.20 | 0.35 |

| 30 | 0.30 | 0.45 |

| 40 | 0.40 | 0.55 |

| 50 | 0.50 | 0.65 |

| 60 | 0.60 | 0.75 |

| 70 | 0.70 | 0.85 |

| 80 | 0.80 | 0.95 |

| 90 | 1.00 | 1.00 |

Note: The data in this table is hypothetical and serves as an illustrative example of how DVS results for a slightly hygroscopic material might be presented. The actual values for this compound would need to be determined experimentally.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and constant temperature.[7] It is the gold-standard for characterizing the hygroscopicity of powders and solids.

Principle of Operation

A sample of the material is placed on a highly sensitive microbalance within a temperature-controlled chamber. A carrier gas, typically dry nitrogen, is passed through a water reservoir to generate a humidified gas stream. This is then mixed with a dry gas stream in precise ratios to achieve the target relative humidity, which is then passed over the sample. The microbalance continuously records the mass of the sample as it sorbs or desorbs water until it reaches equilibrium at each RH step.

DVS Instrumentation and Key Components

A typical DVS instrument consists of:

-

Microbalance: Capable of detecting sub-microgram changes in mass.

-

Sample Chamber: A temperature-controlled enclosure for the sample and balance.

-

Humidity Generator: A system for accurately generating and controlling the relative humidity of the carrier gas.

-

Mass Flow Controllers: To precisely control the flow rates of wet and dry gas streams.

-

Temperature and Humidity Sensors: To monitor the conditions within the sample chamber.

-

Control Software: For programming the experimental parameters and recording the data.

Detailed Experimental Methodology

The following protocol outlines the steps for determining the moisture sorption isotherm of this compound using a DVS instrument.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound powder into a sample pan.

-

Ensure the powder is evenly distributed in the pan to maximize surface area exposure.

-

-

Initial Drying:

-

Place the sample pan onto the DVS microbalance.

-

Dry the sample in situ by exposing it to a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25 °C) until a stable mass is achieved. A common criterion for equilibrium is a mass change of less than 0.002% over a 10-minute period. This initial mass is considered the dry mass of the sample.

-

-

Sorption Phase:

-

Program the DVS instrument to increase the relative humidity in a stepwise manner. A typical sequence would be from 0% to 90% RH in 10% increments.

-

At each RH step, the instrument will hold the humidity constant until the sample mass reaches equilibrium. The mass change at each step is recorded.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the sample has equilibrated, the instrument is programmed to decrease the relative humidity in the same stepwise manner back to 0% RH.

-

The mass change at each desorption step is recorded until equilibrium is achieved.

-

-

Data Analysis:

-

The percentage change in mass at each RH step is calculated relative to the initial dry mass.

-

The results are plotted as a moisture sorption isotherm, with the percentage mass change on the y-axis and the relative humidity on the x-axis. The sorption and desorption curves are plotted on the same graph to identify any hysteresis.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for DVS analysis and the classification of hygroscopicity.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. aqualab.com [aqualab.com]

- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 4. skpharmteco.com [skpharmteco.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Tetrahexylammonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, applications, and experimental considerations of tetrahexylammonium (B1222370) bromide (THAB), a versatile quaternary ammonium (B1175870) salt.

Introduction

Tetrahexylammonium bromide (THAB) is a quaternary ammonium salt that has garnered significant interest across various scientific disciplines, including organic synthesis, analytical chemistry, and materials science. Its unique molecular structure, featuring a central nitrogen atom bonded to four hexyl chains and a bromide counterion, imparts a combination of lipophilicity and ionic character. This amphiphilic nature makes it a highly effective phase-transfer catalyst and ion-pairing reagent, facilitating reactions between immiscible phases and enabling the separation of ionic compounds. This technical guide provides a comprehensive overview of THAB, with a focus on its molecular characteristics, key applications in research and drug development, and detailed experimental considerations.

Physicochemical Properties

The utility of this compound in various applications is directly related to its distinct physical and chemical properties. A summary of these key characteristics is presented in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N,N,N-Trihexyl-1-hexanaminium bromide | [1] |

| Synonyms | Tetra-n-hexylammonium bromide, THAB | [1] |

| CAS Number | 4328-13-6 | [1] |

| Molecular Formula | C₂₄H₅₂BrN | [1] |

| Molecular Weight | 434.58 g/mol | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-100 °C | [2][3] |

| Solubility | Soluble in organic solvents; less soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][4] |

| Hygroscopicity | Hygroscopic | [2] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[5] The primary hazards are skin and eye irritation, and it may cause respiratory irritation.[6] Ingestion can be harmful.[5]

Table 3: Hazard Identification and Precautionary Measures

| Hazard | GHS Classification | Precautionary Statements | Reference |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. | [6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7][8][9][10]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a range of scientific applications, from organic synthesis to analytical separations and proteomics research.

Phase-Transfer Catalysis

One of the most prominent applications of this compound is as a phase-transfer catalyst (PTC).[2] In biphasic reactions, where reactants are in separate immiscible liquid phases (typically aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. THAB facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase, where the reaction can proceed at a much faster rate.[11][12]

The mechanism involves the tetrahexylammonium cation (Q⁺) forming an ion pair with the reactant anion (A⁻) in the aqueous phase. This bulky, lipophilic ion pair (Q⁺A⁻) is soluble in the organic phase and can readily migrate across the phase boundary. Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated, leading to an accelerated reaction with the organic substrate.[13]

Figure 1: Mechanism of Phase-Transfer Catalysis with this compound.

Experimental Protocol: General Procedure for Phase-Transfer Catalyzed Alkylation

-

Reaction Setup: A reaction vessel is charged with the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase: The nucleophile (e.g., a sodium salt) is dissolved in water or an aqueous solution.

-

Catalyst Addition: A catalytic amount of this compound (typically 1-10 mol%) is added to the biphasic mixture.

-

Reaction Conditions: The mixture is stirred vigorously to ensure efficient mixing of the two phases and facilitate ion-pair exchange. The reaction is heated or cooled to the desired temperature and monitored for completion by a suitable analytical technique (e.g., TLC, GC, HPLC).

-

Workup: Upon completion, the organic layer is separated, washed with water to remove the catalyst and any remaining inorganic salts, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified by standard techniques such as recrystallization or column chromatography.[14]

Ion-Pair Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic compounds often exhibit poor retention on nonpolar stationary phases. This compound can be used as an ion-pairing reagent to enhance the retention and separation of anionic analytes.[15][16]

The tetrahexylammonium cations from THAB are added to the mobile phase. These cations adsorb onto the hydrophobic stationary phase, creating a dynamic positively charged surface. Anionic analytes in the sample then form transient ion pairs with the adsorbed tetrahexylammonium cations, increasing their retention on the column and allowing for their separation based on differences in their hydrophobicity and ionic interactions.[17]

Figure 2: Experimental Workflow for Ion-Pair Chromatography using THAB.

Experimental Protocol: General Procedure for Ion-Pair RP-HPLC

-

Mobile Phase Preparation: A stock solution of this compound is prepared in the aqueous component of the mobile phase (e.g., a phosphate (B84403) or acetate (B1210297) buffer). The final concentration of THAB in the mobile phase typically ranges from 5 to 50 mM. The organic modifier (e.g., acetonitrile (B52724) or methanol) is then added to achieve the desired mobile phase composition. It is important to note that THAB may require a certain percentage of organic solvent to fully dissolve.[18] The mobile phase should be filtered and degassed before use.

-

Column Equilibration: The reversed-phase column (e.g., C18) is equilibrated with the ion-pairing mobile phase until a stable baseline is achieved. This ensures that the stationary phase is saturated with the ion-pairing reagent.

-

Sample Injection: The sample containing the anionic analytes is dissolved in a suitable solvent (preferably the mobile phase) and injected into the HPLC system.

-

Chromatographic Separation: The separation is performed under isocratic or gradient elution conditions. The retention of the anionic analytes is controlled by the concentration of the ion-pairing reagent, the type and concentration of the organic modifier, the pH of the mobile phase, and the column temperature.

-

Detection: The separated analytes are detected using a suitable detector, such as a UV-Vis detector.

Applications in Proteomics and Biomedical Research

This compound is also recognized as a useful biochemical for proteomics research.[7] While specific, detailed protocols are proprietary to various research applications, its surfactant properties can be leveraged for the solubilization and stabilization of proteins, particularly membrane proteins, which are notoriously difficult to study.[11]

Furthermore, recent studies have investigated the antibacterial and antiproliferative potential of this compound-based ionic liquids.[19] These studies have shown that THAB exhibits a moderate antibacterial effect against certain Gram-positive bacteria and can influence cell proliferation, suggesting potential applications in the development of new therapeutic agents.[19] However, it is important to note that the cytotoxic effects of ionic liquids are an active area of research.[19]

Conclusion

This compound is a multifaceted chemical compound with significant utility in both academic and industrial research, particularly in the fields of organic chemistry and drug development. Its efficacy as a phase-transfer catalyst and an ion-pairing reagent enables a wide range of chemical transformations and analytical separations that would otherwise be inefficient or impractical. As research continues to explore the unique properties of ionic liquids and quaternary ammonium salts, the applications of this compound are likely to expand further, solidifying its role as an important tool for scientists and researchers. The information and protocols provided in this guide serve as a foundational resource for the safe and effective use of this versatile compound.

References

- 1. CAS 4328-13-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. targetmol.com [targetmol.com]

- 11. nbinno.com [nbinno.com]

- 12. iajpr.com [iajpr.com]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 14. faculty.chas.uni.edu [faculty.chas.uni.edu]

- 15. calpaclab.com [calpaclab.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. Antiproliferative and antibacterial potential of this compound-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Tetrahexylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of tetrahexylammonium (B1222370) bromide, a quaternary ammonium (B1175870) compound with demonstrated antimicrobial and antiproliferative properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development.

Antimicrobial and Antifungal Activity

Tetrahexylammonium bromide has shown notable activity against a range of both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action, like other quaternary ammonium compounds, is primarily attributed to the disruption of the cell membrane's integrity. The positively charged quaternary ammonium head group interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the reviewed literature, semi-quantitative data from disk diffusion assays provide evidence of its antibacterial efficacy.

Table 1: Antibacterial Activity of this compound (Zone of Inhibition)

| Bacterial Strain | Gram Type | Concentration (mg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | 13.6 | 12.75 |

| 6.8 | 12.00 | ||

| 3.4 | 11.25 | ||

| 1.7 | 10.75 | ||

| 0.85 | 10.00 | ||

| Streptococcus pneumoniae | Positive | 13.6 - 1.7 | Inhibition Observed |

| Enterococcus faecalis | Positive | 13.6 - 3.4 | Inhibition Observed |

| Haemophilus influenzae | Negative | 13.6 | 13.00 |

| 6.8 | 12.50 | ||

| 3.4 | 12.00 | ||

| 1.7 | 11.50 | ||

| 0.85 | 11.00 | ||

| Escherichia coli | Negative | 13.6 - 3.4 | Inhibition Observed |

| Salmonella typhimurium | Negative | 13.6 - 3.4 | Inhibition Observed |

| Klebsiella pneumoniae | Negative | 13.6 - 3.4 | Inhibition Observed |

| Proteus mirabilis | Negative | 13.6 - 3.4 | 9.85 - 10.75 |

| Pseudomonas aeruginosa | Negative | 13.6 - 3.4 | 8.75 - 11.00 |

Data extracted from Plesa et al., 2021.[2]

Quaternary ammonium compounds, in general, also exhibit antifungal activity.[1][3][4] The proposed mechanism involves the electrostatic interaction with the fungal cell surface, leading to changes in membrane potential and disruption of membrane integrity.[1] Specific MIC values for this compound against fungal species are a key area for future investigation.

Experimental Protocols

This method is used to assess the antimicrobial activity of a substance against bacteria.

Materials:

-

Mueller-Hinton agar (B569324) plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

This compound solutions of known concentrations

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply sterile filter paper disks impregnated with known concentrations of this compound onto the agar surface. Ensure the disks are placed at least 24 mm apart.

-

Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Disk Diffusion Assay Workflow

This colorimetric assay is used to determine bacterial viability based on the reduction of TTC to a red formazan (B1609692) product by metabolically active cells.

Materials:

-

Bacterial cultures

-

This compound solutions

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (e.g., 0.2%)

-

96-well microtiter plate

-

Incubator

-

Methanol or other solvent to dissolve formazan

-

Microplate reader (absorbance at ~485 nm)

Procedure:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add a standardized bacterial suspension to each well. Include a positive control (bacteria without the compound) and a negative control (medium only).

-

Incubate the plate for a predetermined period (e.g., 30 minutes).

-

Add TTC solution to each well and incubate for a further period (e.g., 20 minutes at 37°C).

-

Centrifuge the plate to pellet the cells and formazan.

-

Remove the supernatant and dissolve the formazan precipitate in a suitable solvent (e.g., methanol).

-

Measure the absorbance at approximately 485 nm. A decrease in red color indicates a reduction in viable bacteria.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated moderate antiproliferative activity against the human colon cancer cell line, Caco-2.[1][2][3] The cytotoxic effects of quaternary ammonium compounds are generally attributed to their ability to disrupt cell membranes, leading to apoptosis.

Table 2: Antiproliferative Activity of this compound on Caco-2 Cells

| Concentration (mM) | Growth Inhibition after 48h (%) | Growth Inhibition after 72h (%) |

| 10 | 55.57 | 60.26 |

| 5 | < 50 | < 50 |

| 1 | < 50 | < 50 |

| 0.5 | < 50 | < 50 |

| 0.1 | < 50 | < 50 |

Data extracted from Plesa et al., 2021. The half-maximal inhibitory concentration (IC50) was not reached at the tested concentrations.[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

Materials:

-

Caco-2 cells

-

96-well plates

-

Culture medium

-

This compound solutions

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed Caco-2 cells into 96-well plates at a density of approximately 20,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow for Cytotoxicity

This is a fluorometric/colorimetric assay that uses the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

Materials:

-

Cells in culture

-

Alamar Blue reagent

-

96-well plates

-

Culture medium

-

This compound solutions

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

-

Add Alamar Blue reagent to each well, typically 10% of the culture volume.

-

Incubate for 1-4 hours at 37°C.

-

Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (at 570 nm and 600 nm).

-

The signal is proportional to the number of viable cells.

Other Potential Biological Activities

Ion Channel Modulation

Tetra-alkyl ammonium compounds are known to act as blockers of potassium channels.[2][4][5] For instance, tetraethylammonium (B1195904) is a well-characterized potassium channel blocker.[2] This blockade can alter the cell's membrane potential and affect various physiological processes. The larger alkyl chains of this compound may influence its potency and selectivity for different types of ion channels. The primary mechanism is thought to involve the physical occlusion of the channel pore.

Potassium Channel Blockade Mechanism

This electrophysiological technique allows for the measurement of ion currents across the entire cell membrane.

Materials:

-

Isolated cells (e.g., neurons or cardiomyocytes)

-

Patch clamp rig (microscope, micromanipulator, amplifier)

-

Glass micropipettes

-

Extracellular and intracellular solutions

-

This compound solution

Procedure:

-

Prepare isolated cells for recording.

-

Pull a glass micropipette with a tip diameter of ~1 µm and fill it with intracellular solution.

-

Under a microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Apply a voltage protocol to the cell and record the resulting ion currents.

-

Perfuse the cell with an extracellular solution containing this compound and record the changes in ion currents to determine the blocking effect.

Interaction with DNA

Quaternary ammonium compounds, due to their cationic nature, can interact with the negatively charged phosphate (B84403) backbone of DNA.[6][7][8] This interaction can lead to the condensation of DNA and may interfere with DNA-related processes such as replication and transcription. The long alkyl chains of this compound can further enhance this interaction through hydrophobic effects.

This assay can be used to study the binding of a small fluorescently labeled molecule (in this case, DNA) to a larger molecule (this compound can induce DNA condensation, effectively increasing its size).

Materials:

-

Fluorescently labeled DNA (e.g., a short oligonucleotide)

-

This compound solutions

-

Buffer solution

-

Black 96-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare solutions of fluorescently labeled DNA at a constant concentration and serial dilutions of this compound.

-

Add the DNA and this compound solutions to the wells of a black 96-well plate.

-

Incubate the plate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization. An increase in polarization indicates the binding of the DNA to the compound or compound-induced aggregation.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known effects of other quaternary ammonium compounds, several pathways are likely to be involved.

The primary molecular initiating event is the disruption of the cell membrane. This can lead to a cascade of downstream events, including:

-

Induction of Oxidative Stress: Disruption of mitochondrial membranes can lead to the production of reactive oxygen species (ROS).

-

Apoptosis: The increase in ROS and other cellular stresses can trigger the intrinsic apoptotic pathway, often involving the activation of caspases like caspase-3.

-

Inflammatory Response: In some cell types, quaternary ammonium compounds can induce an inflammatory response, potentially through the NRF2 pathway.

Potential Signaling Pathways

Summary and Future Directions

This compound exhibits a range of biological activities, with its antibacterial and antiproliferative effects being the most studied to date. While current data provides a solid foundation, further research is needed to fully characterize its biological profile. Key areas for future investigation include:

-

Determination of MIC values against a broad panel of bacterial and fungal pathogens.

-

Elucidation of IC50 values in a variety of cancer cell lines to better define its antiproliferative potency.

-

In-depth studies on its ion channel blocking activity , including its selectivity for different channel subtypes.

-

Quantitative analysis of its interaction with DNA and the downstream functional consequences.

-

Identification of the specific signaling pathways modulated by this compound in different cell types.

This in-depth technical guide serves as a resource for scientists and researchers to build upon the current knowledge and to design future studies aimed at exploring the full therapeutic potential of this compound.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between DNA and trimethyl-ammonium bromides with different alkyl chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tetrahexylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrahexylammonium (B1222370) bromide (THAB) as a phase transfer catalyst (PTC) in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who are looking to utilize this versatile catalyst in their work. While specific experimental data for THAB is less abundant in the literature compared to its lower homolog, tetrabutylammonium (B224687) bromide (TBAB), the principles and protocols outlined here serve as a strong foundation for reaction development and optimization.

Introduction to Phase Transfer Catalysis with Tetrahexylammonium Bromide

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] A phase transfer catalyst, such as this compound, is a substance that possesses both hydrophilic and lipophilic properties. The lipophilic nature of the tetrahexylammonium cation, conferred by its long alkyl chains, allows it to be soluble in the organic phase, while the bromide anion is hydrophilic. This dual characteristic enables the cation to transport anions from the aqueous phase into the organic phase, where they can react with an organic substrate.[2] This transfer overcomes the phase barrier, leading to significantly increased reaction rates, milder reaction conditions, and often improved yields and selectivities.[3]

The general mechanism involves the exchange of the catalyst's anion (bromide) for the reactant anion at the interface of the two phases. The newly formed lipophilic ion pair then diffuses into the organic phase, where the anion can react with the substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the interface to repeat the cycle.

Applications of this compound in Organic Synthesis

This compound, owing to its properties as a phase transfer catalyst, finds application in a variety of organic transformations that are crucial in research and drug development. These include:

-

Nucleophilic Substitution Reactions: A primary application of THAB is in facilitating nucleophilic substitution reactions, such as O-alkylation, S-alkylation, and N-alkylation.[3][4] By transferring nucleophiles like phenoxides, thiolates, or amides from an aqueous or solid phase to an organic phase containing an alkyl halide, THAB enables the efficient synthesis of ethers, thioethers, and amines, which are common structural motifs in pharmaceutical compounds.

-

Oxidation Reactions: THAB can be employed in oxidation reactions, for instance, in the oxidation of alcohols to aldehydes or ketones.[5] It can facilitate the transfer of an oxidizing agent, such as hypochlorite (B82951) or peroxide anions, from the aqueous phase to the organic phase where the alcohol is dissolved.

-

Condensation Reactions: Phase transfer catalysts like THAB can promote various condensation reactions by transferring a basic anion (e.g., hydroxide) into the organic phase to generate a reactive nucleophile in situ.

Experimental Protocols

The following are detailed model protocols for key reactions where this compound can be utilized as a phase transfer catalyst. It is important to note that these protocols are based on established procedures for the closely related tetrabutylammonium bromide (TBAB) and may require optimization for specific substrates and for THAB.

Protocol 1: O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from a phenol and an alkyl halide using THAB as a phase transfer catalyst.

Materials:

-

Phenol derivative

-

Alkyl halide (e.g., benzyl (B1604629) bromide, butyl bromide)

-

This compound (THAB)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Toluene or Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 eq.) in the chosen organic solvent (e.g., toluene, 5-10 mL per mmol of phenol).

-

Add an aqueous solution of NaOH or KOH (2.0-5.0 eq., e.g., 50% w/v).

-

Add this compound (0.05-0.10 eq.).

-